

Navigating the Path to the Clinic: A Comparative Guide to Preclinical CRO Success

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the success rates and methodologies of leading Contract Research Organizations in progressing drug discovery projects to clinical trials.

For researchers, scientists, and drug development professionals, the journey from a promising scientific concept to a clinical trial is fraught with challenges. A pivotal decision in this journey is the selection of a Contract Research Organization (CRO) to navigate the critical preclinical stages. This guide provides a comparative analysis of the success rates and experimental approaches of **Domainex**, a prominent player in the UK's drug discovery landscape, alongside other leading CROs, offering valuable insights to inform your selection process.

Benchmarking Success: From Preclinical Promise to Clinical Reality

Quantifying the success of a CRO in advancing projects to the clinical phase is a complex task, as data is often not uniformly reported. However, by examining a combination of publicly available data, case studies, and company statements, a picture of their relative track records begins to emerge.

While **Domainex** has a demonstrated history of bringing projects to the brink of clinical trials, with several candidates nominated for preclinical development, concrete data on the number of compounds that have successfully entered Phase I and beyond is not readily available in the public domain. The company has highlighted its role in the development of a preclinical candidate for oncology that was licensed to Invivoscribe Inc. for further development to treat



acute myeloid leukemia.[1] Another notable project is a lead compound for COPD that was reported to be progressing towards Investigational New Drug (IND) enabling studies.[2][3]

In contrast, other major CROs provide more quantitative metrics regarding their success in transitioning projects to the clinic.

Company	Metric	Source
Sygnature Discovery	Delivered over 60 preclinical and 35 clinical compounds since 2011.	[4][5]
Evotec	INDiGO platform has a 94% success rate for candidates entering the clinic through their INDiGO-Select program and 100% acceptance of IND/CTA submissions.	[6]
WuXi AppTec	Enabled 29 IND approvals for customers in 2024 and cumulatively supported 175 Clinical Trial Applications (CTAs) from 196 IND filings.	[7][8]

It is important to note that these figures represent different types of data and may not be directly comparable. However, they provide a valuable snapshot of the clinical progression experience of these organizations.

Case Studies in Preclinical Progression

Delving into specific projects offers a more granular view of a CRO's capabilities.

Domainex: Targeting Complex Diseases

Domainex has a portfolio of case studies showcasing their expertise in tackling challenging disease targets.



- Tankyrase Inhibitors for Oncology: In collaboration with The Institute of Cancer Research,
 Domainex utilized its LeadBuilder virtual screening platform to identify and optimize potent and selective tankyrase inhibitors. This program was subsequently licensed to Merck Serono. However, the program was later discontinued during the preclinical phase.
- G9a Inhibitors for Oncology: Through their LeadBuilder platform, **Domainex** identified novel inhibitors of the lysine methyltransferase G9a. The lead compound, DMX8.1, has demonstrated efficacy in preclinical cancer models.[1][9]
- TBK1/IKKε Inhibitors for Inflammatory Diseases: Domainex has identified a preclinical drug candidate, DMXD-011, a first-in-class inhibitor of TBK1/IKKε, for the treatment of interferonopathies like lupus.[10][11]

Evotec: A Partnership Approach to Clinical Entry

Evotec highlights a number of successful collaborations that have led to clinical-stage assets.

- Neuropathic Pain Candidate with Boehringer Ingelheim: A compound discovered and optimized within their strategic alliance entered Phase I clinical trials for the treatment of neuropathic pain.[12]
- VEGFR3 Inhibitor with Kazia Therapeutics: Evotec licensed EVT801, a selective VEGFR3 inhibitor, to Kazia Therapeutics, which initiated a Phase I clinical trial in 2021.[13]

Sygnature Discovery: A Track Record of Clinical Candidates

Sygnature Discovery provides a clear record of progressing compounds into the clinic. While specific project details are often confidential, their stated track record of 35 clinical compounds demonstrates significant experience in this area.[4][5]

A Look at the Methodologies: The Engine of Drug Discovery

The success of a preclinical program is underpinned by the scientific rigor and technological sophistication of the CRO's experimental platforms.





Domainex: A Multi-Pronged Approach to Hit Identification and Optimization

Domainex employs a suite of proprietary technologies and a flexible approach to hit generation and lead optimization.

Hit Identification Platforms:

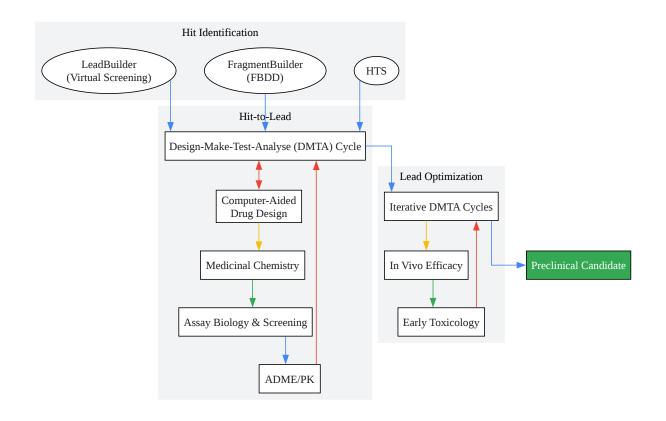
- LeadBuilder™: A virtual screening platform that utilizes a curated database of "developable" compounds to identify high-quality chemical starting points.[14][15][16]
- FragmentBuilder™: A fragment-based drug discovery (FBDD) platform that screens a diverse library of small molecule fragments to identify efficient binders to a target protein.[15]
- High-Throughput Screening (HTS): For targets where virtual or fragment-based approaches are not suitable, **Domainex** offers HTS capabilities.[15]
- Direct-to-Biology (D2B): This platform combines plate-based chemistry with rapid biological screening to accelerate the synthesis and evaluation of new compounds.[14][17][18][19]

Protein Production and Assay Development:

- Combinatorial Domain Hunting (CDH): A patented technology for the rapid identification of stable, soluble protein domains, crucial for challenging targets.[15][16][20][21][22]
- Custom Assay Development: **Domainex** develops a wide range of biochemical and cell-based assays tailored to the specific target and project needs.[1]

The following diagram illustrates the typical workflow for **Domainex**'s hit-to-lead process.





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Domainex's Integrated Drug Discovery Workflow

Alternative CRO Methodologies: A Comparative Overview

Other leading CROs employ similar integrated drug discovery workflows, often with their own proprietary technologies and areas of specialization.



- Evotec's INDiGO Platform: This platform is designed to accelerate the IND-enabling process by integrating all necessary activities, from late-stage lead optimization to the submission of regulatory filings.[23]
- WuXi AppTec's Integrated Platform: WuXi AppTec offers a comprehensive suite of services
 covering the entire preclinical pipeline, from discovery chemistry and biology to safety
 assessment and CMC (Chemistry, Manufacturing, and Controls).[7][9][24]
- Sygnature Discovery's Integrated Approach: Sygnature emphasizes a collaborative, multidisciplinary approach, integrating medicinal chemistry, bioscience, DMPK, and computational chemistry to drive projects from target to candidate.

The following diagram provides a generalized overview of the preclinical drug discovery process employed by many CROs.



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Generalized Preclinical Drug Discovery Pathway

Conclusion: Making an Informed Decision

Choosing the right CRO partner is a critical step that can significantly impact the trajectory of a drug discovery program. While quantifiable success rates provide a valuable top-level metric, a deeper dive into a CRO's scientific expertise, technological platforms, and collaborative approach is essential.

Domainex has established itself as a scientifically driven organization with a suite of innovative technologies for tackling challenging drug targets. While their public track record for progressing compounds into the clinic is not as quantitatively defined as some of their larger competitors, their detailed case studies demonstrate a high level of expertise in the crucial early stages of drug discovery.

For drug development professionals, the optimal choice of a CRO will depend on the specific needs of their project. For those with novel and challenging targets requiring sophisticated



protein production and hit identification strategies, **Domainex**'s specialized platforms may offer a distinct advantage. For organizations seeking a partner with a more extensive and quantifiable track record of bringing multiple compounds into clinical trials, other CROs may present a more established history. Ultimately, a thorough evaluation of a CRO's scientific capabilities, collaborative culture, and relevant project experience will be paramount in making the decision that best positions a promising therapeutic for clinical success.

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- To cite this document: BenchChem. [Navigating the Path to the Clinic: A Comparative Guide to Preclinical CRO Success]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815363#domainex-s-success-rates-in-progressing-projects-to-clinical-trials]

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